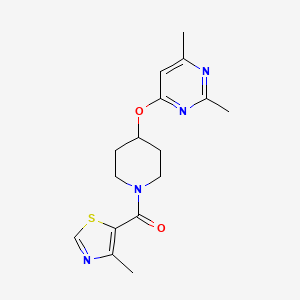![molecular formula C13H11F3N2O2 B2936164 (E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 82113-91-5](/img/structure/B2936164.png)
(E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of organic molecule that contains a cyano group (-CN), an ethoxy group (-OCH2CH3), and a trifluoromethyl group (-CF3). It also has an amide functional group, which is a common feature in many bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an amide group, which can participate in hydrogen bonding and other polar interactions. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the electronic properties of the molecule .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, it could potentially undergo a variety of chemical reactions. The amide group could participate in hydrolysis or condensation reactions, while the carbon-carbon double bond could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could enhance its solubility in water, while the trifluoromethyl group could increase its lipophilicity .Aplicaciones Científicas De Investigación
Antibacterial Applications
This compound has been studied for its potential in treating resistant bacterial infections. It has shown activity against reference strains such as Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212, as well as resistant clinical isolates of methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE). The compound’s efficacy against these bacteria suggests its potential use as a novel antibacterial agent .
Antifungal Applications
In addition to its antibacterial properties, the compound has demonstrated antifungal activities. This is particularly relevant in the development of new treatments for fungal infections, which are becoming increasingly resistant to existing medications .
Anti-Inflammatory Potential
The anti-inflammatory potential of this compound has been investigated, with some derivatives showing significant attenuation of lipopolysaccharide-induced NF-κB activation. This indicates that the compound and its derivatives could be developed into anti-inflammatory medications .
Antimycobacterial Activity
The compound has been evaluated for its activity against mycobacterial strains, including Mycobacterium smegmatis ATCC 700084 and M. marinum CAMP 5644. Its effectiveness against these strains suggests a role in treating mycobacterial infections .
Pharmaceutical Drug Design
The compound’s structure and properties make it a candidate for the design and synthesis of novel pharmaceutical drugs. Its ability to be modified and its biological activities provide a basis for the development of new drugs with specific therapeutic targets .
Neuropharmacological Research
Research has indicated that derivatives of this compound may have applications in neuropharmacology, particularly in the study and treatment of depression phenotypes in animal models .
Mecanismo De Acción
Target of Action
The primary targets of this compound are Staphylococcus aureus and Enterococcus faecalis . These bacteria are common pathogens responsible for a variety of infections. The compound has been shown to be effective against both reference strains and resistant clinical isolates of these bacteria, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE) .
Mode of Action
It has been suggested that the compound may interact with its targets by attenuating the lipopolysaccharide-induced nf-κb activation . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. In particular, it has been shown to have an impact on the NF-κB pathway . By inhibiting the activation of NF-κB, the compound can potentially disrupt the bacteria’s ability to respond to immune challenges, thereby making them more susceptible to eradication .
Result of Action
The compound has demonstrated significant antimicrobial activity. It has been shown to be effective against both reference strains and resistant clinical isolates of S. aureus and E. faecalis . In particular, it has shown antistaphylococcal (MICs/MBCs 0.15–5.57 µM) as well as anti-enterococcal (MICs/MBCs 2.34–44.5 µM) activity .
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-2-20-8-9(7-17)12(19)18-11-5-3-4-10(6-11)13(14,15)16/h3-6,8H,2H2,1H3,(H,18,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLHUYWPRZOJMP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C#N)/C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

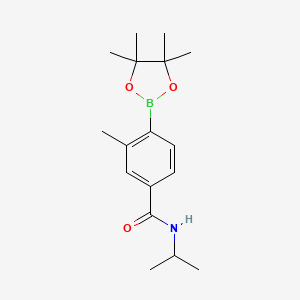
![3-methoxy-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2936083.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-phenylacetamide](/img/structure/B2936084.png)
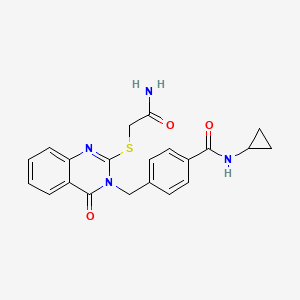
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2936086.png)
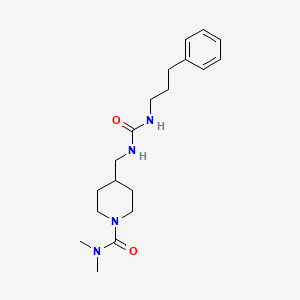
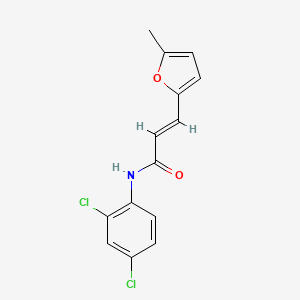
![Tert-butyl 3-[4-(fluorosulfonylmethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate](/img/structure/B2936092.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2936094.png)
![1-(2-hydroxyethyl)-6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2936096.png)
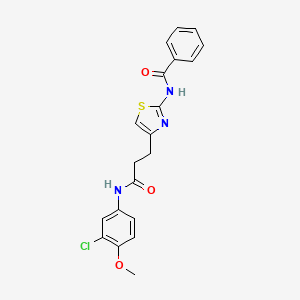
![[4-(2-Methoxyphenoxy)phenyl]methanamine](/img/structure/B2936100.png)

